3-Amino-6-bromopyrazine-2-carbaldehyde

Descripción

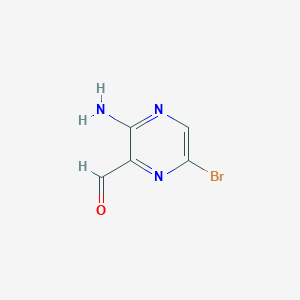

3-Amino-6-bromopyrazine-2-carbaldehyde (CAS: 1196156-63-4) is a heterocyclic compound with the molecular formula C₅H₄BrN₃O and a molecular weight of 217.01 g/mol. It is characterized by a pyrazine core substituted with an amino group (-NH₂) at position 3, a bromine atom at position 6, and an aldehyde (-CHO) at position 2. Key properties include:

- Purity: ≥95% (commercial grade) , 97% (specialized suppliers) .

- Storage: Requires protection from light and storage at -20°C under argon .

- Applications: Used as a building block in pharmaceuticals, agrochemicals, and materials science due to its reactive aldehyde group, which facilitates condensation and nucleophilic addition reactions .

Structure

2D Structure

Propiedades

IUPAC Name |

3-amino-6-bromopyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O/c6-4-1-8-5(7)3(2-10)9-4/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAXLZNZPNMCGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719206 | |

| Record name | 3-Amino-6-bromopyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196156-63-4 | |

| Record name | 3-Amino-6-bromopyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-6-bromopyrazine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

3-Amino-6-bromopyrazine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies from recent research.

Structure and Composition

- Molecular Formula : CHBrNO

- Molecular Weight : 218.06 g/mol

- Functional Groups :

- Amino group (-NH)

- Aldehyde group (-CHO)

- Bromine atom (Br)

The presence of these functional groups contributes to the compound's reactivity and biological activity, particularly in forming Schiff bases with amines, which can influence various biological pathways .

Interaction with Biological Targets

- Formation of Schiff Bases : The aldehyde group can react with primary amines to form Schiff bases, which are known to exhibit various biological activities including antimicrobial and anticancer properties .

- Electrophilic Properties : The bromine atom enhances the electrophilic character of the compound, allowing it to participate in nucleophilic substitutions that can modify enzyme activities .

- Hydrogen Bonding : The amino group allows for hydrogen bonding with biological macromolecules, which is crucial for modulating receptor activities and enzyme functions .

Antimicrobial Activity

Recent studies have shown that this compound exhibits moderate antimicrobial activity against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in different studies:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Bacillus subtilis | 16 | |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been evaluated for its potential anticancer properties. A study demonstrated that it inhibits phosphatidylinositol 3-kinase (PI3K), an important enzyme involved in cancer cell signaling pathways:

- Inhibition Assay Results :

Study on Cholinesterase Inhibition

A significant study focused on the inhibition of cholinesterases, which are key targets in Alzheimer's disease therapy. The findings indicated that derivatives of pyrazine compounds, including those related to this compound, showed promising inhibitory effects:

- Inhibitory Potency :

Synthesis and Derivative Exploration

Research has highlighted various synthetic routes for developing derivatives of this compound that enhance its biological efficacy. For example:

- Synthesis Method :

- Condensation of 3-amino-6-bromopyrazine-2-carboxylic acid with aniline using coupling agents such as DCC.

- Biological Evaluation :

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

3-Amino-6-bromopyrazine-2-carbaldehyde is frequently utilized in the synthesis of various bioactive heterocycles, particularly pteridines, which are known for their diverse biological activities including antimicrobial and anticancer properties. The compound serves as a precursor in the development of novel therapeutic agents targeting various diseases .

2. Anticancer Research

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that modifications to the pyrazine ring can enhance the selectivity and potency of these compounds against specific cancer types .

Materials Science Applications

1. Organic Electronics

The compound has potential applications in organic electronics, particularly in the development of organic semiconductors. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

2. Coordination Chemistry

this compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit interesting properties such as luminescence and catalytic activity, making them valuable for various industrial applications .

Analytical Chemistry Applications

1. Chromatographic Techniques

The compound is employed as a standard in chromatographic methods for the analysis of related pyrazine derivatives. Its well-defined structure allows for accurate quantification and identification during high-performance liquid chromatography (HPLC) analyses .

2. Spectroscopic Studies

Due to its distinct spectral features, this compound is used in spectroscopic studies to understand molecular interactions and dynamics within complex mixtures .

Case Study 1: Anticancer Activity

A study conducted on the derivatives of this compound demonstrated significant inhibitory effects on the proliferation of breast cancer cells. The results indicated that specific modifications to the compound's structure could enhance its efficacy, suggesting pathways for further drug development .

Case Study 2: Organic Semiconductor Development

Research into organic semiconductors highlighted the use of this compound as a building block for creating high-performance materials suitable for electronic applications. The findings showed that devices made from these materials exhibited improved charge transport properties compared to conventional organic semiconductors .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogs of 3-Amino-6-bromopyrazine-2-carbaldehyde

Reactivity and Functional Group Influence

- Aldehyde (Target Compound) : The -CHO group enables condensation reactions (e.g., with amines to form imines) and participation in multicomponent reactions. Its reactivity makes it valuable for constructing complex heterocycles .

- Carboxamide : The -CONH₂ group increases hydrogen-bonding capacity, enhancing binding to biological targets. This derivative shows promise in drug discovery for its stability and bioavailability .

- Nitrile : The -CN group offers orthogonal reactivity, enabling click chemistry and serving as a precursor for tetrazoles .

- Carboxylic Acid : The -COOH group allows for salt formation and coordination chemistry, useful in materials science and catalysis .

Physicochemical Properties

- Solubility : The aldehyde and nitrile derivatives exhibit lower polarity, favoring solubility in organic solvents (e.g., DCM, THF). In contrast, the carboxylic acid and carboxamide are more polar, with better aqueous solubility .

- Stability : Aldehydes are prone to oxidation, necessitating inert storage conditions. Carboxamides and esters are more stable under ambient conditions .

Métodos De Preparación

Starting Materials and Initial Halogenation

- The synthesis often begins with 3-aminopyrazine-2-carboxylate or its esters as raw materials.

- Chlorination or bromination is carried out using halogenating agents such as N-chlorosuccinimide (NCS) or hydrogen bromide under controlled temperature conditions (e.g., 0–82 °C).

- For example, chlorination of 3-aminopyrazine-2-formic ether with NCS at 82 °C yields 3-amino-6-chloropyrazine-2-formic ether with high efficiency (up to 92% yield).

Diazotization and Bromination

- The chlorinated intermediate undergoes diazotization using sodium nitrite or potassium nitrite in acidic media, followed by bromination.

- This step converts the amino group into a diazonium salt, which is then substituted by bromine to form the bromopyrazine derivative.

- Typical reaction conditions include low temperatures (0–7 °C) and controlled addition of reagents to avoid side reactions.

- Yields for this step are reported around 87% with simple workup procedures.

Hydrolysis and Functional Group Conversion

- The brominated ester or ether is hydrolyzed under alkaline conditions to yield the corresponding carboxylic acid.

- Subsequent reactions may include rearrangement steps using reagents like diphenyl phosphorazide to modify the carboxyl group.

- Removal of protecting groups such as tert-butyloxycarbonyl (Boc) is performed to liberate the free amino group.

- These steps are optimized to avoid degradation and maximize purity.

Formylation to Obtain the Aldehyde

- The carbaldehyde group at position 2 is introduced through selective formylation reactions.

- Methods include the use of formylating agents or controlled oxidation of methyl groups.

- Purity of the intermediate methyl 3-amino-6-bromopyrazine-2-carboxylate is crucial for successful formylation and subsequent transformations.

Research Findings and Process Optimization

- A scalable process has been patented that emphasizes high yield, simple purification (recrystallization instead of chromatographic separation), and cost-effectiveness.

- The process is designed to be amplifiable for industrial production, with each step producing solids suitable for direct use in the next reaction.

- The overall yield improvement is more than double compared to prior art, making it suitable for large-scale synthesis.

- Purity of intermediates such as methyl 3-amino-6-bromopyrazine-2-carboxylate directly affects downstream reactions and final product quality.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination | N-chlorosuccinimide, 82 °C, 12 h | 92 | High selectivity, green crystalline product |

| Diazotization & Bromination | NaNO2, HBr, 0–7 °C, 30 min | 87 | Efficient substitution, white solid obtained |

| Hydrolysis | Alkali (NaOH), room temperature | Not specified | Converts ester to acid, mild conditions |

| Rearrangement & Boc removal | Diphenyl phosphorazide, acid/base treatment | Not specified | Protecting group removal, functional group conversion |

| Formylation | Formylating agents, controlled oxidation | Not specified | Critical for aldehyde introduction, purity-dependent |

Summary of Advantages and Challenges

- Advantages:

- High overall yield and purity.

- Scalable and cost-effective with simple purification.

- Solid intermediates facilitate handling and reduce solvent use.

- Challenges:

- Requires careful temperature control during diazotization to avoid side reactions.

- Purity of intermediates is critical for successful downstream transformations.

- Multi-step synthesis demands precise reaction monitoring.

Q & A

Q. What are the established synthetic routes for 3-Amino-6-bromopyrazine-2-carbaldehyde, and how are yields optimized?

The compound is typically synthesized via bromination and functionalization of pyrazine precursors. A common approach involves:

- Bromination : Introducing bromine at the 6-position of a pyrazine scaffold under controlled conditions (e.g., using N-bromosuccinimide in DMF at 0–5°C) to minimize side reactions.

- Aldehyde introduction : Oxidative formylation or Vilsmeier-Haack reaction to install the carbaldehyde group at the 2-position.

Yield optimization requires precise stoichiometric control, low-temperature conditions, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Similar protocols for pyrazine derivatives report yields >75% when reaction times and reagent ratios are rigorously monitored .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key characterization methods include:

- 1H NMR : The aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm (deuterated DMSO), while the amino group shows broad peaks at δ 5.5–6.5 ppm.

- Mass spectrometry (HRMS) : Confirm molecular weight (MW = 201.01 g/mol) and isotopic pattern matching bromine’s natural abundance.

- Elemental analysis : Validate purity (>95%) by comparing experimental vs. theoretical C, H, N, and Br percentages.

- IR spectroscopy : Identify aldehyde (C=O stretch ~1700 cm⁻¹) and amine (N–H stretch ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in nucleophilic substitution reactions?

The electron-withdrawing bromine at the 6-position directs nucleophilic attack to the adjacent 5-position due to resonance and inductive effects. For example:

- Amination : Primary amines preferentially substitute the 5-position bromine (if present) or activate adjacent sites for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Metal-catalyzed reactions : Palladium-mediated couplings (e.g., with boronic acids) favor the bromine site, enabling modular derivatization. Computational studies (DFT) can predict reactivity trends by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in X-ray diffraction data (e.g., bond-length outliers or thermal motion artifacts) can be addressed by:

- Refinement protocols : Use SHELXL for high-resolution data, applying restraints for disordered regions and validating with R-factor convergence (<5%).

- Twinned data analysis : For challenging crystals, SHELXE’s twin refinement tools can deconvolute overlapping reflections.

- Validation software : Tools like PLATON or Mercury assess geometric plausibility against Cambridge Structural Database entries .

Q. How can solvent systems and temperature stabilize the aldehyde group during reactions?

The aldehyde is prone to oxidation or hydration. Stabilization strategies include:

Q. What methodologies validate the compound’s potential in pharmacological studies while adhering to ethical guidelines?

For in vitro bioactivity screening:

- Schiff base synthesis : React the aldehyde with amines to generate imine-linked derivatives for antimicrobial or anticancer assays (IC50 determination via MTT assay).

- ADMET prediction : Use computational tools (e.g., SwissADME) to estimate pharmacokinetic properties, reducing reliance on animal testing.

Note: Per regulatory standards, the compound is not FDA-approved and must not be administered in vivo without explicit approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.